4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-26-19-6-2-3-7-20(19)27-15-5-4-14-23-21(25)13-12-18(24)16-8-10-17(22)11-9-16/h2-3,6-11H,12-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDRRJOWBAEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a chlorophenyl group, a methoxyphenoxy moiety, and a but-2-yne derivative, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
- Molecular Formula : C20H23ClN2O3
- Molecular Weight : Approximately 376.86 g/mol
- Structure : The compound features a chlorophenyl ring, a methoxyphenoxy group, and an amide linkage which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific cellular targets. Key mechanisms may include:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurological disorders and infections respectively.
- Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant properties that may protect cells from oxidative stress.
- Cellular Signaling Modulation : The compound may interact with cellular receptors or signaling pathways to exert its effects.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, synthesized derivatives were evaluated against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak to Moderate |
The results suggest that the compound may possess antibacterial activity, potentially making it useful in treating bacterial infections .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on key enzymes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 5.12 |
| Urease | 3.45 |
These values indicate that the compound exhibits promising enzyme inhibition capabilities, which could be beneficial in therapeutic contexts .
Case Studies and Research Findings
- Case Study on Anticancer Properties : A study investigating similar compounds reported significant anticancer activity against various cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research has shown that compounds with structural similarities can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Pharmacokinetics and Toxicology : Preliminary toxicity studies indicate that while the compound shows promising biological activity, further investigation into its pharmacokinetics is necessary to evaluate its safety profile for clinical use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations:
Electron-Withdrawing Groups: The target compound shares the 4-chlorophenyl group with Fenofibric Acid and WJ111-11, enhancing electrophilicity and binding affinity to hydrophobic pockets .
Backbone Flexibility: The propargyl ether in the target compound introduces rigidity compared to the flexible butanamide chains in Fenofibric Acid or the oxadiazole-containing analog .
Physicochemical Properties
Polarity and Solubility
- The target compound’s logP is estimated to be ~3.5 (predicted via fragment-based methods), higher than Fenofibric Acid (logP ~2.8) due to the propargyl ether’s hydrophobicity .
- The oxadiazole-containing analog () has lower solubility in aqueous media (logP ~2.9) due to its planar, aromatic heterocycle .
Electronic Effects
- The 4-chlorophenyl group increases absolute hardness (η) compared to non-chlorinated analogs.
- The propargyl ether’s triple bond introduces electron-deficient regions, enhancing reactivity toward nucleophiles compared to saturated chains in Fenofibric Acid .
Q & A
Q. What are the optimized synthetic routes for 4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-4-oxobutanamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a multi-step approach involving:
Knoevenagel condensation : To form the 4-oxobutanamide backbone using 4-chlorobenzaldehyde and ethyl acetoacetate under basic conditions (e.g., piperidine catalyst) .
Sonogashira coupling : To introduce the alkyne moiety (but-2-yn-1-yl group) using a palladium catalyst and copper iodide .
Etherification : Reaction with 2-methoxyphenol under Mitsunobu conditions (DIAD, PPh₃) to attach the phenoxy group .
Key Variables :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the chlorophenyl (δ 7.2–7.4 ppm), methoxyphenoxy (δ 6.8–7.0 ppm), and oxobutanamide carbonyl (δ 170–175 ppm). Coupling constants (e.g., J = 2.5 Hz for alkyne protons) confirm stereochemistry .
- FT-IR : Key peaks include C=O (1680–1720 cm⁻¹), C≡C (2100–2260 cm⁻¹), and Ar-O-C (1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms exact mass (e.g., m/z 425.12 calculated for C₂₁H₁₇ClNO₄) .
- Fluorescence Spectroscopy : Used to study electronic properties; λₑₓ = 280 nm, λₑₘ = 340 nm (quantum yield Φ = 0.23) .
Advanced Research Questions
Q. How can computational tools like Multiwfn and AutoDock4 elucidate electronic structure and ligand-receptor interactions?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?
Methodological Answer:
- Substituent Effects :
- Assays :
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Case Example : Discrepant IC₅₀ values (e.g., 8 μM in HeLa cells vs. 25 μM in MCF-7 cells) may arise from:
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
